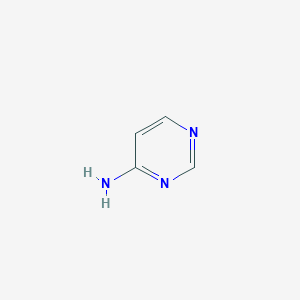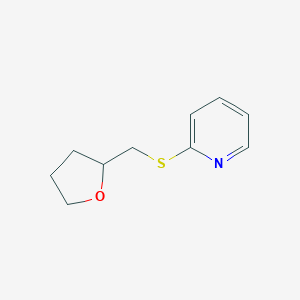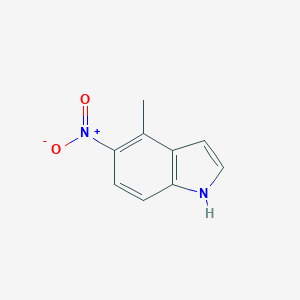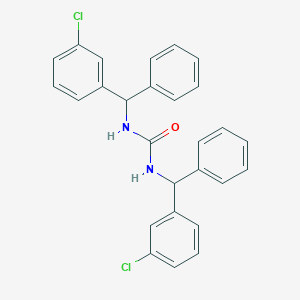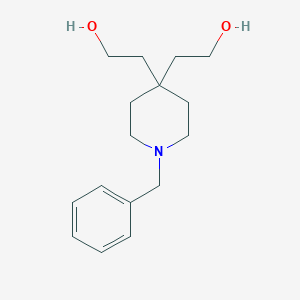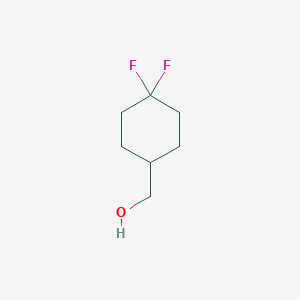
(4,4-二氟环己基)甲醇
概述
描述
(4,4-Difluorocyclohexyl)methanol is a chemical compound with a structure that includes a cyclohexyl ring substituted with two fluorine atoms and a methanol group. It belongs to a class of compounds known for their unique physical and chemical properties due to the presence of fluorine atoms. This compound is of interest in various fields of chemistry and materials science due to its potential applications in synthesizing more complex molecules and materials. The synthesis, structure, and properties of (4,4-Difluorocyclohexyl)methanol can be analyzed through different scientific studies and methodologies.
Synthesis Analysis
The synthesis of compounds similar to (4,4-Difluorocyclohexyl)methanol involves various chemical reactions. One approach is the Prins-type cyclization reaction, which has been utilized for synthesizing 4-substituted cyclohexanol derivatives. This method involves the reaction between aldehydes and cyclohexene dimethanol derivatives in the presence of a catalyst such as hafnium triflate, leading to cyclization products in high yields (Nakamura, Niiyama, & Yamakawa, 2009).
科学研究应用
氢供体和还原反应:甲醇可以在钌和铑配合物催化的反应中充当氢供体,特别是在酮还原为醇的反应中 (Smith & Maitlis, 1985)。
甲醇制烯烃 (MTO) 工艺:甲醇是 MTO 反应中的基本组成部分,该工艺对于基础研究和工业应用(例如从煤中生产烯烃)都很重要 (Tian et al., 2015)。
化学合成和能源技术:甲醇是一种通用的氢源和 C1 合成子,可用于化学合成和能源技术。它用于胺的选择性 N-甲基化和硝基芳烃的转移氢化 (Sarki et al., 2021)。
光反应器中的光化学计量:甲醇在紫外光解下与过氧化氢的相互作用用于测量 *OH 自由基的产率,适用于光反应器的光化学计量 (Goldstein et al., 2007)。
催化 C-C 偶联:甲醇可以与丙二烯进行催化 C-C 偶联以产生高级醇,展示了其作为可再生化学原料的潜力 (Moran et al., 2011)。
生物膜中的脂质动力学:甲醇会影响脂质动力学,例如加速脂质膜中的反转和转移,这在跨膜蛋白和肽的研究中很重要 (Nguyen et al., 2019)。
甲醇合成和利用:甲醇可用作各种化合物的基石和清洁燃料,在 CO2 转化和储氢方面具有潜在应用 (Dalena et al., 2018)。
安全和危害
“(4,4-Difluorocyclohexyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
This compound is a fluorinated building block
Pharmacokinetics
It is a liquid at room temperature , with a boiling point of 207-213 °C and a density of 1.154 g/mL at 25 °C . These properties could potentially impact its bioavailability, but further studies would be needed to confirm this.
属性
IUPAC Name |
(4,4-difluorocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZNZSLOHZLFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611181 | |
| Record name | (4,4-Difluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorocyclohexyl)methanol | |
CAS RN |
178312-48-6 | |
| Record name | (4,4-Difluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,4-difluorocyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


